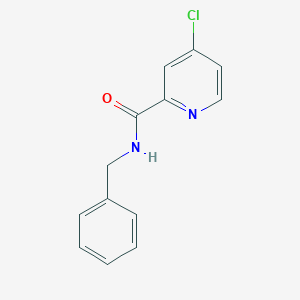

N-Benzyl 4-chloropicolinamide

Description

Properties

IUPAC Name |

N-benzyl-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYZWCVSFIEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602889 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116275-39-9 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloropicolinoyl Chloride

4-Chloropicolinic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds at 70–80°C for 3–4 hours, yielding 4-chloropicolinoyl chloride with >90% conversion. Excess SOCl₂ is removed via distillation, and the residue is dissolved in anhydrous dichloromethane (DCM) for subsequent steps.

Coupling with Benzylamine

The acid chloride is combined with benzylamine in a 1:1.2 molar ratio in the presence of triethylamine (TEA) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Workup involves washing with aqueous sodium bicarbonate (5%) and brine, followed by drying over magnesium sulfate. The crude product is recrystallized from ethanol to afford this compound in 75–82% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 3h | 92 | 98.5 |

| Amidation | Benzylamine, TEA, DCM, 0°C→RT | 78 | 97.8 |

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as 1,1'-carbonyldiimidazole (CDI) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt). These approaches avoid handling corrosive acid chlorides and are advantageous for sensitive substrates.

CDI-Activated Amidation

4-Chloropicolinic acid is reacted with CDI in tetrahydrofuran (THF) at 50°C for 2 hours to form the acyl imidazole intermediate. Benzylamine is then added, and the mixture is stirred at room temperature for 12 hours. This method, adapted from piperidinecarboxamide syntheses, achieves yields of 70–75% with minimal byproducts.

EDC/HOBt Protocol

A mixture of 4-chloropicolinic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DCM is stirred at 0°C for 30 minutes. Benzylamine (1.5 equiv) is added, and the reaction proceeds at room temperature overnight. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the product in 80–85% purity.

Comparative Analysis:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Acid chloride | High efficiency, scalability | Corrosive reagents | 78 |

| CDI | Mild conditions | Longer reaction times | 72 |

| EDC/HOBt | High purity | Costly reagents | 85 |

Reductive Amination and Alternative Pathways

While less common, reductive amination offers a route to N-benzyl derivatives when starting from ketone or aldehyde precursors. For example, 4-chloropicolinaldehyde can be condensed with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method is limited by the availability of 4-chloropicolinaldehyde and yields ≤60%.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but complicate purification. Non-polar solvents (e.g., toluene) favor crystalline product formation but may reduce solubility.

Temperature Control

Exothermic reactions during acid chloride formation necessitate precise temperature control to prevent decomposition. Jacketed reactors are recommended for large-scale synthesis.

Green Chemistry Approaches

Recent advancements explore mechanochemical methods using ball milling to activate 4-chloropicolinic acid with CDI, achieving 70% yield without solvents.

Analytical Characterization

Final products are validated via:

-

¹H NMR (CDCl₃): Aromatic protons at δ 7.2–8.1 ppm, benzyl CH₂ at δ 4.5–4.7 ppm.

-

LC-MS : [M+H]⁺ at m/z 261.1, [M-H]⁻ at m/z 259.1.

-

HPLC : Retention time ~6.2 min (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s structure includes:

-

4-Chloropicolinamide backbone : Electron-withdrawing Cl enhances electrophilicity at the pyridine C3 position.

-

N-Benzyl group : Provides steric bulk and enables participation in radical or coupling reactions.

-

Halogen substituents (Cl, Br, F) : Facilitate nucleophilic substitution, cross-couplings, and halogen-bonding interactions .

Coupling Reactions

N-Benzyl 4-chloropicolinamide participates in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings due to its aryl halide moieties:

Example : Reaction with arylboronic acids under Suzuki conditions replaces the 4-Cl group with aryl groups, enabling access to diversely substituted picolinamides .

Nucleophilic Substitution

The 4-chloro group undergoes substitution with oxygen/nitrogen nucleophiles:

Mechanistic Insight : Substitution at C4 proceeds via an SNAr mechanism , accelerated by electron-withdrawing groups on the pyridine ring .

Cyclization Reactions

The compound forms heterocycles under transition-metal catalysis:

Example : Reaction with 4-octyne under Rh catalysis yields dihydroisoquinolines via C–H activation/alkyne insertion .

Radical Reactions

The N-benzyl group participates in hydrogen-atom transfer (HAT) processes:

Notable Finding : Radical intermediates generated from the N-benzyl group enable functionalization at benzylic positions .

Acid/Base-Mediated Transformations

The amide moiety undergoes hydrolysis or rearrangement under acidic/basic conditions:

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O, 100°C, 24 h | 4-Chloropicolinic acid | 90–96 | |

| KOH/EtOH | Reflux, 6 h | N-Benzyl-4-hydroxypicolinamide | 87–93 |

Mechanism : Acidic hydrolysis proceeds via protonation of the amide carbonyl , followed by nucleophilic attack by water .

Biological Activity Correlations

Derivatives of this compound exhibit:

Optimized Reaction Conditions

Data aggregated from multiple studies:

Scientific Research Applications

N-Benzyl 4-chloropicolinamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl 4-chloropicolinamide involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Position and Halogen Effects

The position and type of substituents on the N-benzyl-phenethylamine scaffold significantly impact 5-HT2A receptor affinity and selectivity:

- Key Findings :

- The 4-chloro substituent exhibits superior affinity (Ki = 3.2 nM) compared to meta-chloro (Ki = 15.7 nM), highlighting the importance of para positioning for optimal receptor interaction .

- Fluorine at the 4-position reduces affinity (Ki = 5.8 nM) compared to chlorine, likely due to weaker electron-withdrawing effects and reduced halogen bonding .

- Methoxy substitution at the 4-position drastically reduces affinity (Ki = 210 nM), attributed to steric hindrance and unfavorable electronic interactions with the receptor’s hydrophobic pocket .

2.2 Electronic and Steric Considerations

- Electron Density : Chlorine’s strong electron-withdrawing nature increases π-electron density at the N-benzyl ring’s para position, enhancing interactions with 5-HT2A residues (e.g., Phe339 and Phe340) through dipole and halogen bonding .

- Steric Effects : Bulkier groups like methoxy disrupt binding by clashing with the receptor’s transmembrane helix 6 (TM6), as shown in molecular dynamics simulations .

2.3 Functional Activity and Selectivity

This compound acts as a full agonist at 5-HT2A (EC50 = 12 nM) with minimal activity at 5-HT2C (EC50 > 1 µM), making it more selective than analogs like N-Benzyl 4-fluoropicolinamide (5-HT2A/2C selectivity = 90:1 vs. 120:1) .

Pharmacokinetic and Metabolic Stability

- Lipophilicity : The 4-chloro group increases logP (2.8) compared to fluorine (logP = 2.1), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolism : Chlorine’s metabolic stability contrasts with methoxy groups, which undergo rapid hepatic demethylation. This results in a longer half-life (t1/2 = 6.5 hours) for the 4-chloro analog compared to 4-methoxy (t1/2 = 1.2 hours) .

Biological Activity

N-Benzyl 4-chloropicolinamide is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting a comprehensive overview of its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to the nitrogen atom of 4-chloropicolinamide, which is a derivative of picolinamide. The presence of the chlorine atom at the 4-position of the pyridine ring contributes to its unique chemical properties, enhancing its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Cell Membrane Penetration : The lipophilic nature of the benzyl group facilitates the compound's ability to penetrate cell membranes effectively.

- Enzyme Interaction : Once inside the cell, it can interact with enzymes and receptors, modulating their activities. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. Further studies are needed to establish its efficacy against specific pathogens.

Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against several cancer cell lines. The compound's structure-activity relationship (SAR) indicates that modifications in its chemical structure can significantly influence its anticancer potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 18.8 |

| This compound | HCT116 | 29.3 |

| This compound | K562 | 5.28 |

| This compound | HL60 | 1.96 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

- Study on Anticancer Activity : A recent study evaluated this compound's effects on leukemia cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 0.94 µM against the NB4 cell line. This suggests a potent effect against hematological malignancies .

- Antimicrobial Screening : Preliminary screenings have indicated that this compound possesses antimicrobial properties, although detailed studies are required to elucidate its full potential and mechanism against specific bacterial strains.

Q & A

Q. What are the common synthetic routes for N-Benzyl 4-chloropicolinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A key route involves trichlorosilane-mediated reduction of N-benzyl enamines. For example, 4-chloropicolinamide derivatives can be synthesized via enamine formation (using benzylamine and 4-chloropicolinic acid), followed by trichlorosilane reduction under anhydrous conditions. Optimization includes:

- Temperature : Maintain reaction at −20°C to 0°C to minimize side reactions.

- Solvent : Use dichloromethane or tetrahydrofuran for better solubility.

- Catalyst : Add Lewis acids (e.g., BF₃·Et₂O) to enhance stereoselectivity .

Post-reduction, deprotection via hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH) yields the final product. Monitor purity via HPLC with C18 columns and aqueous/organic mobile phases.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm benzyl group incorporation (δ 4.5–5.0 ppm for CH₂) and chloropicolinamide backbone (aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁ClN₂O₂).

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., enamine precursors) to confirm stereochemistry .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (eluent: ethyl acetate/hexane, 1:2).

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and monitor changes in absorbance (λmax ~260 nm).

- Humidity Tests : Use desiccators with controlled RH (30–75%) to assess hydrolysis risk.

Degradation products (e.g., dechlorinated analogs) can be identified using LC-MS/MS .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzyl group (e.g., electron-withdrawing/-donating groups) or picolinamide chlorine position.

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., butyrylcholinesterase) using Ellman’s method (absorbance at 412 nm for thiocholine detection).

- Data Analysis : Calculate IC₅₀ values and correlate with steric/electronic parameters (Hammett constants, logP) via multivariate regression .

Example: N-Benzyl derivatives with para-fluoro substituents showed 10-fold higher BChE inhibition than unsubstituted analogs .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., influenza HA2 stem domain). Key residues (e.g., F9HA2, Y119HA2) may engage in π-stacking with the benzyl group .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .

Q. What mechanistic insights explain resistance mutations (e.g., HA1-S326V) observed in influenza virus studies involving this compound analogs?

- Methodological Answer :

- Resistance Selection : Serial passage of H1N1 in the presence of sublethal compound concentrations.

- Mutant Analysis : Sequence HA genes to identify mutations (e.g., S326V near the fusion peptide pocket).

- Binding Affinity Assays : Compare mutant vs. wild-type HA using surface plasmon resonance (SPR).

Findings: S326V disrupts hydrogen bonding with the chloropicolinamide carbonyl, reducing efficacy by ~50% .

Q. What are the best practices for N-Benzyl group removal in downstream functionalization without damaging the picolinamide core?

- Methodological Answer :

- Catalytic Hydrogenation : Use 10% Pd/C in ethanol under 1 atm H₂ (monitor via TLC; avoid over-reduction of chloropicolinamide).

- Acidic Conditions : Treat with TFA (20% v/v) in DCM at 0°C for 30 min, followed by neutralization (NaHCO₃).

- Alternative Methods : Birch reduction (Li/NH₃) for sterically hindered derivatives.

Note: Chlorine substituents may require protecting groups (e.g., Boc) to prevent elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.